molecular formula C23H25N5O4 B609531 Neoxaline CAS No. 909900-78-3

Neoxaline

Cat. No.: B609531
CAS No.: 909900-78-3
M. Wt: 435.5 g/mol
InChI Key: HHLNXXASUKFCCX-FUNOPTADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoxaline is a bio-active compound isolated from the fungus Aspergillus japonicus. It is classified as an indole alkaloid and is known for its antimitotic properties, meaning it can inhibit cell division. This compound also shows weak inhibitory activity on blood platelet aggregation and has stimulating effects on the central nervous system .

Mechanism of Action

Target of Action

Neoxaline is a bio-active isolate from the fungus Aspergillus japonicus . It primarily targets the central nervous system and blood platelets . It acts as an antimitotic agent, inhibiting cell division, and shows weak inhibitory activity on blood platelet aggregation . It also stimulates the central nervous system .

Mode of Action

This compound’s interaction with its targets leads to several changes. As an antimitotic agent, it interferes with the process of mitosis, thereby inhibiting cell division . Its weak inhibitory activity on blood platelet aggregation suggests that it may prevent the formation of blood clots . The stimulation of the central nervous system indicates that it may influence nerve signal transmission .

Biochemical Pathways

This compound affects the biochemical pathways involved in cell division, blood clotting, and nerve signal transmission . It is synthesized through a highly stereoselective process involving the introduction of a reverse prenyl group to create a quaternary carbon stereocenter . This process also involves the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline, assembly of (Z)-dehydrohistidine, and photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division due to its antimitotic properties, prevention of blood clot formation due to its weak inhibitory activity on blood platelet aggregation, and potential influence on nerve signal transmission due to its stimulation of the central nervous system .

Action Environment

Environmental factors can significantly impact the action of chemical compounds

Biochemical Analysis

Biochemical Properties

Neoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to its bioactivity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Neoxaline involves several key steps:

    Introduction of a Reverse Prenyl Group: This step is highly stereoselective and creates a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block.

    Construction of the Indoline Spiroaminal: This is achieved through cautious stepwise oxidations and cyclizations from the indoline.

    Assembly of (Z)-Dehydrohistidine: This step involves the construction of the (Z)-dehydrohistidine moiety.

    Photoisomerization: The final step involves the photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline.

Industrial Production Methods

The total synthesis process is intricate and involves multiple steps, making large-scale production challenging .

Chemical Reactions Analysis

Types of Reactions

Neoxaline undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Neoxaline has several scientific research applications:

    Chemistry: Used as a model compound for studying complex alkaloid synthesis.

    Biology: Investigated for its effects on cell division and blood platelet aggregation.

    Medicine: Potential therapeutic applications due to its antimitotic properties.

    Industry: Limited industrial applications due to its complex synthesis

Comparison with Similar Compounds

Similar Compounds

    Oxaline: Another indole alkaloid isolated from Aspergillus japonicus, structurally similar to Neoxaline.

    Meleagrin: An analog of this compound with similar biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a reverse prenyl group at the benzylic ring junction. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

(1S,9R,11S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLNXXASUKFCCX-FUNOPTADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C[C@@H](C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909900-78-3
Record name Neoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909900-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoxaline
Reactant of Route 2
Neoxaline
Reactant of Route 3
Neoxaline
Reactant of Route 4
Neoxaline
Reactant of Route 5
Neoxaline
Reactant of Route 6
Neoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.